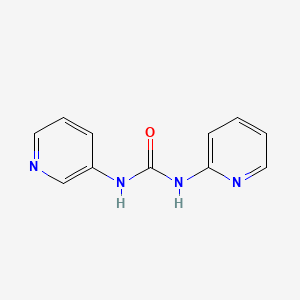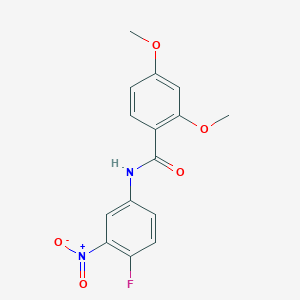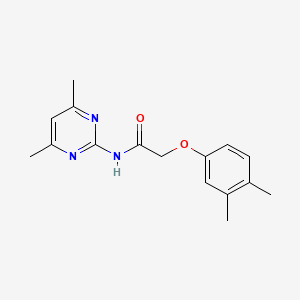
6,7-dimethoxy-2-(1-naphthylmethyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-(1-naphthylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has been studied for its potential use in scientific research. This compound is also known as ANME-2, and it has been found to have a range of biochemical and physiological effects. In Additionally, we will list as many future directions as possible.
Mécanisme D'action
The mechanism of action of ANME-2 is not fully understood. However, it has been suggested that ANME-2 may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, ANME-2 has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
ANME-2 has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ANME-2 has been found to have antioxidant properties. It has also been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
ANME-2 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. Additionally, ANME-2 has been found to have low toxicity, making it safer to use in lab experiments. However, ANME-2 has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, ANME-2 is not widely available, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on ANME-2. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the effectiveness of ANME-2 in vivo and to determine the optimal dosing regimen. Additionally, more research is needed to understand the mechanism of action of ANME-2 and to identify other potential targets for this compound. Finally, studies are needed to determine the potential use of ANME-2 in treating other diseases, such as neurodegenerative diseases, and to determine the optimal dosing regimen for these applications.
Méthodes De Synthèse
ANME-2 can be synthesized by using a Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline ring system. In the case of ANME-2, 1-naphthylmethylamine is used as the amine and 3,4-dimethoxybenzaldehyde is used as the aldehyde. The reaction is carried out in the presence of an acid catalyst and yields ANME-2 as the final product.
Applications De Recherche Scientifique
ANME-2 has been studied for its potential use in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that ANME-2 can inhibit the growth of cancer cells in vitro. Additionally, ANME-2 has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(naphthalen-1-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-24-21-12-17-10-11-23(15-19(17)13-22(21)25-2)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-9,12-13H,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCSRHLFAPAGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)





![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)